molecular formula C19H20BrN3O3 B2881592 N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1797958-62-3

N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2881592
CAS No.: 1797958-62-3
M. Wt: 418.291
InChI Key: NDXVPBUOYKWFSK-UHFFFAOYSA-N
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Description

N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound with diverse applications in research and industry. This chemical structure is characterized by a bromopyridinyl group linked to a piperidine ring, further connected to an oxoethyl benzamide moiety. The design of this compound leverages the unique properties of each of its constituent parts to offer a range of biological and chemical functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide often involves a multi-step process:

  • Starting Materials: : 3-bromopyridine, 4-hydroxypiperidine, and benzoyl chloride.

  • Initial Step: : Formation of 4-(3-bromopyridin-2-yloxy)piperidine through the reaction of 3-bromopyridine and 4-hydroxypiperidine under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent.

  • Coupling Step: : The resulting 4-(3-bromopyridin-2-yloxy)piperidine is then reacted with benzoyl chloride to form the final product. This step might involve a catalyst such as triethylamine in an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods: Industrial-scale production may employ optimized routes to ensure high yield and purity, often involving:

  • Continuous flow synthesis for better control over reaction conditions.

  • Use of automation to monitor and adjust parameters in real time.

  • Implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide undergoes a variety of chemical reactions, including:

  • Oxidation: : The bromopyridine and piperidine rings can be targets for oxidation under specific conditions, resulting in different oxidized products.

  • Reduction: : The oxo group can be reduced to a hydroxyl group using common reducing agents like lithium aluminum hydride.

  • Substitution: : Halogenated sites on the bromopyridine ring are prone to nucleophilic substitution, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

  • Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Employing lithium aluminum hydride in dry ether conditions.

  • Substitution: : Nucleophiles like sodium azide, amidines under basic or neutral conditions.

Major Products Formed: The products vary based on the reaction conditions, ranging from substituted derivatives, reduced alcohols, to oxidized ketones or aldehydes.

Scientific Research Applications

N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide has multiple scientific applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, especially in drug design.

  • Biology: : Acts as a tool to study protein-ligand interactions, given its potential binding affinity to various biological targets.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

  • Industry: : Applied in the development of specialty chemicals and materials, given its versatile reactivity and functional groups.

Comparison with Similar Compounds

Comparing with other compounds:

  • Similar Compounds: : Compounds like N-(2-(4-(pyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide or N-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide share structural similarities.

  • Uniqueness: : The presence of the 3-bromopyridinyl group distinguishes it, offering unique electronic and steric properties that affect its reactivity and interactions.

This compound stands out due to its specific functional groups that provide a rich tapestry of chemical and biological interactions, making it a valuable asset in research and industry alike.

Properties

IUPAC Name

N-[2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3/c20-16-7-4-10-21-19(16)26-15-8-11-23(12-9-15)17(24)13-22-18(25)14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXVPBUOYKWFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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